molecular formula C18H25N3O2 B4774152 N-(2,5-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide

N-(2,5-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide

Cat. No.: B4774152
M. Wt: 315.4 g/mol
InChI Key: LQHKTXSSOCDZMI-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the quinoxaline core, followed by the introduction of the acetamide group and the 2,5-dimethylphenyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact. Advanced techniques such as microwave-assisted synthesis or flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the quinoxaline core or other parts of the molecule.

    Substitution: Substitution reactions might involve replacing one functional group with another to create derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: As a versatile building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a candidate for drug development, particularly for its potential biological activity.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. Detailed studies would be required to elucidate the precise pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other quinoxaline derivatives or acetamide-containing molecules. Examples could be:

  • 2-(2,3-dihydro-1H-quinoxalin-2-yl)acetamide
  • N-(2,5-dimethylphenyl)-2-(1H-quinoxalin-2-yl)acetamide

Uniqueness

N-(2,5-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its quinoxaline core and acetamide moiety may offer a balance of stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-11-7-8-12(2)15(9-11)20-17(22)10-16-18(23)21-14-6-4-3-5-13(14)19-16/h7-9,13-14,16,19H,3-6,10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHKTXSSOCDZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2C(=O)NC3CCCCC3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Reactant of Route 4
N-(2,5-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Reactant of Route 5
N-(2,5-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide

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